1-(2-Chloroethyl)cyclobutane-1-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

1-(2-Chloroethyl)cyclobutane-1-carboxylic acid is a cyclobutane-1-carboxylic acid derivative bearing a 2-chloroethyl substituent at the 1-position. With a molecular formula of C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol, this compound is supplied as a high-purity (≥95%) small-molecule scaffold intended for research use.

Molecular Formula C7H11ClO2
Molecular Weight 162.61
CAS No. 1851605-02-1
Cat. No. B2435860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)cyclobutane-1-carboxylic acid
CAS1851605-02-1
Molecular FormulaC7H11ClO2
Molecular Weight162.61
Structural Identifiers
SMILESC1CC(C1)(CCCl)C(=O)O
InChIInChI=1S/C7H11ClO2/c8-5-4-7(6(9)10)2-1-3-7/h1-5H2,(H,9,10)
InChIKeySKJSTZNXLDPACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloroethyl)cyclobutane-1-carboxylic acid (CAS 1851605-02-1): Core Properties and Sourcing Baseline


1-(2-Chloroethyl)cyclobutane-1-carboxylic acid is a cyclobutane-1-carboxylic acid derivative bearing a 2-chloroethyl substituent at the 1-position . With a molecular formula of C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol, this compound is supplied as a high-purity (≥95%) small-molecule scaffold intended for research use . Its structure combines a strained four-membered carbocycle with a halogenated alkyl side chain, providing a chemically differentiated intermediate for organic synthesis and medicinal-chemistry applications [1].

Why 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid Cannot Be Replaced by a Simpler Cyclobutane Carboxylic Acid


The 2-chloroethyl side chain is not a passive structural appendage; it fundamentally alters the physicochemical and reactivity profile of the cyclobutane-1-carboxylic acid core. Compared to its parent compound cyclobutanecarboxylic acid (XLogP3 = 0.8) or the simple 1-methyl analog (XLogP3 = 1.1), the target compound exhibits a substantially higher computed lipophilicity (XLogP3 = 1.6) [1][2][3]. This ~2-fold increase in logP translates to significantly different membrane-partitioning behavior and pharmacokinetic properties in biological systems. Furthermore, the chlorine atom provides a unique synthetic handle for downstream nucleophilic substitution, cross-coupling, and elimination chemistry that non-halogenated analogs cannot replicate [4]. Generic substitution therefore risks altering both the physicochemical trajectory of a lead-optimization program and the synthetic sequence required to advance a project.

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid versus Its Closest Analogs


Computed Lipophilicity: XLogP3 Head-to-Head with Parent and 1‑Methyl Analog

The computed octanol–water partition coefficient (XLogP3) of 1-(2-chloroethyl)cyclobutane-1-carboxylic acid is 1.6, compared to 0.8 for the unsubstituted parent cyclobutanecarboxylic acid and 1.1 for the 1-methyl analog [1][2][3]. This difference corresponds to an ~8-fold higher predicted partition coefficient relative to the parent and a ~3-fold increase relative to the 1-methyl compound.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Flexibility: Rotatable Bond Count Distinguishes the 2-Chloroethyl Scaffold

The target compound possesses 3 rotatable bonds (the carboxylic acid and the ethylene linker), whereas both cyclobutanecarboxylic acid and 1-methylcyclobutane-1-carboxylic acid have only 1 rotatable bond [1][2][3]. This increased flexibility can modulate binding entropy and target accommodation.

Molecular flexibility Conformational entropy Ligand efficiency

Synthetic Diversification Potential: The Chloroethyl Group as a Reactive Handle

The primary alkyl chloride moiety in the target compound is susceptible to nucleophilic substitution (SN2) by amines, thiols, alkoxides, and azide, enabling late-stage diversification without disturbing the cyclobutane ring [1]. By contrast, the parent cyclobutanecarboxylic acid and its 1-methyl and 1-ethyl analogs lack any such reactive functional group on the side chain, requiring additional synthetic steps to introduce a handle.

Synthetic utility Nucleophilic substitution Diversification chemistry

Higher Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Design

With 10 heavy atoms and a molecular weight of 162.61 Da, the target compound is 62% heavier than cyclobutanecarboxylic acid (MW 100.12 Da, 7 heavy atoms) [1][2]. This places it in a higher molecular-weight tier, closer to lead-like than fragment-like space, offering a more advanced starting point for certain discovery programs.

Fragment-based drug discovery Heavy atom count Lead-likeness

Priority Application Scenarios for 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid Based on Quantitative Differentiation


Lead-Optimization Programs Requiring Moderate Lipophilicity (logP 1–3)

The computed XLogP3 of 1.6 positions this compound in the sweet spot for CNS and intracellular-target drug discovery, where passive membrane permeability is required but excessive lipophilicity (logP >5) is avoided to minimize promiscuity and metabolic liability. The ~3- to 8-fold logP advantage over the parent and 1-methyl analog (XLogP3 = 0.8 and 1.1, respectively) makes it a more suitable starting point for permeability-limited targets [1].

Diversification Libraries Using the Chloroethyl Handle

The primary alkyl chloride serves as a built-in diversification point for parallel synthesis of amines, ethers, thioethers, and azides via SN2 displacement. This is a clear advantage over non-halogenated cyclobutanecarboxylic acid analogs, which require a separate functionalization step to introduce a reactive handle [2]. Procurement of this compound thus supports efficient library enumeration without additional synthetic burden.

Fragment-to-Lead Progression for Targets Requiring Enhanced Steric Bulk

At 162.61 Da with 3 additional heavy atoms vs. the parent scaffold, the compound offers an intermediate molecular weight suitable for fragment-to-lead programs that have moved beyond the initial fragment-hit stage and now need increased steric bulk and functional-group complexity to improve binding affinity [3].

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